

The Olfactory Dimension of (-)-Dihydrocarveol: A Technical Guide

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Compound of Interest

Compound Name: (-)-Dihydrocarveol

Cat. No.: B1197605

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Introduction

(-)-Dihydrocarveol, a p-menthane monoterpenoid, is a significant volatile compound found in the essential oils of various mint species and other aromatic plants.^[1] As a derivative of carvone, it plays a crucial role in the characteristic aroma and flavor profiles of these botanicals.^{[2][3]} The molecule's chirality, with three stereogenic centers, gives rise to eight possible stereoisomers, each contributing uniquely to its complex sensory perception.^[4] This guide provides an in-depth analysis of the olfactory properties of **(-)-Dihydrocarveol**, focusing on its aroma profile, the quantitative data governing its perception, the underlying biochemical signaling pathways, and the experimental protocols used for its evaluation. The commercially available form of **(-)-Dihydrocarveol** is typically a mixture of isomers, which dictates its final sensory characteristics.

Olfactory Profile and Sensory Descriptors

The aroma of **(-)-Dihydrocarveol** is multifaceted, characterized by a dominant fresh, cooling spearmint note that is distinctly different from the sharp chill of menthol. This primary characteristic is supported by a complex array of undertones, including camphoraceous, warm sweet-woody, and subtle spicy nuances.^{[3][4]} Finishing notes often present as anise-green and a faint caraway-like warmth, reflecting its chemical origin from carvone. The presence of multiple isomers in commercial **(-)-Dihydrocarveol** contributes to this rich profile. The major isomer is the 'n-' or **(-)-dihydrocarveol**, with smaller amounts of iso-, neo-, and neoiso-isomers.

also present. While detailed profiles for each isomer are not extensively documented, related compounds like (-)-Isodihydrocarveol are described as having herbal, minty, sweet, floral, and woody notes.[\[5\]](#)

Table 1: Sensory Descriptors for Dihydrocarveol

Descriptor Category	Specific Terms	Source(s)
Primary Aroma	Spearmint-like, Minty, Cooling, Fresh	[3] [5]
Secondary Nuances	Camphoreous, Sweet-woody, Spicy, Warm	[3] [4]
Subtle/Finishing Notes	Anise-green, Caraway-like, Herbal, Floral, Green	[5]
Taste/Mouthfeel	Green mint, Sweet, Weedy, Spicy, Slightly burning (at high concentrations)	[2] [3]

Quantitative and Physicochemical Data

A comprehensive understanding of **(-)-Dihydrocarveol** requires examination of its physical properties and its prevalence in nature. While a specific odor detection threshold is not widely published, its taste threshold has been reported.

Table 2: Physicochemical Properties of **(-)-Dihydrocarveol** (Mixture of Isomers)

Property	Value	Source(s)
Chemical Formula	$C_{10}H_{18}O$	
Molecular Weight	154.25 g/mol	
CAS Number	20549-47-7	
Appearance	Almost colorless to pale straw-colored liquid	[3]
Density	0.926 g/mL at 20 °C	
Refractive Index	$n_{20/D}$ 1.476 - 1.479	
Boiling Point	224-225 °C	[3]
Flash Point	90 °C (194 °F) - closed cup	
Vapor Pressure	0.1 mmHg at 20 °C	[6]
Optical Activity	$[\alpha]_{20/D} -20 \pm 1^\circ$, neat	
Typical Isomer Composition	n-: ~75%, iso-: ~6%, neo-: ~3%, neoiso-: ~13%	

Table 3: Olfactory and Gustatory Thresholds

Parameter	Value & Conditions	Source(s)
Odor Threshold	Data not available in cited literature.	
Taste Threshold	Characteristics at 15 ppm: green mint with sweet weedy spicy nuances.	[2][3]

Table 4: Natural Occurrence of Dihydrocarveol

Plant Source	Part of Plant	Source(s)
Mentha longifolia	Essential Oil	[2][3]
Mentha verticillata	Essential Oil	[2][3]
Spearmint (<i>Mentha spicata</i>)	Essential Oil	[2][3]
Caraway (<i>Carum carvi</i>)	Seed / Essential Oil	[2][3][6]
Black Tea (<i>Camellia sinensis</i>)	Leaves	[2][3]
Dill Herb (<i>Anethum graveolens</i>)	Herb	[2][3]
Rosemary (<i>Rosmarinus officinalis</i>)	-	[2][3]

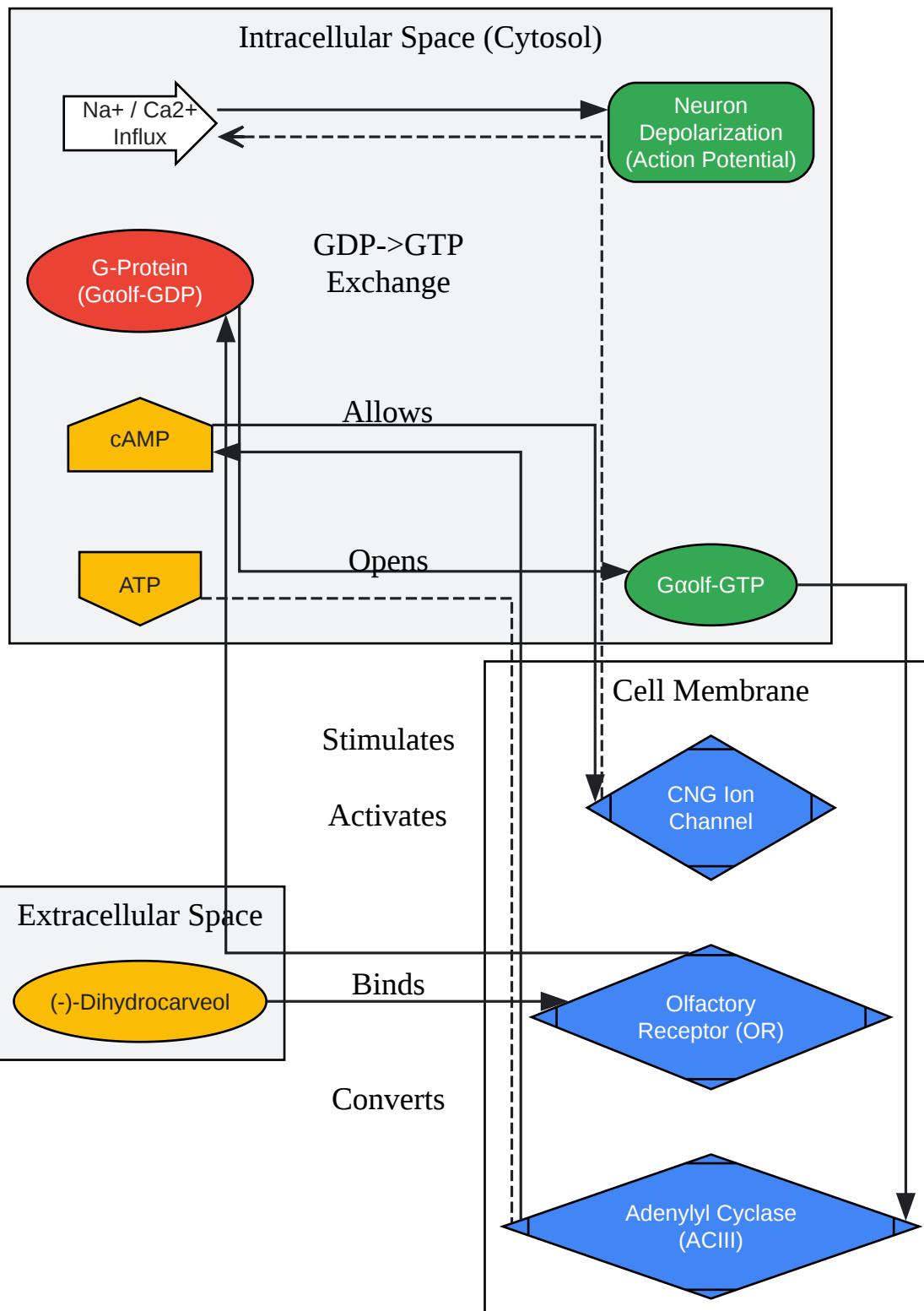
Mechanism of Olfactory Perception

The perception of **(-)-Dihydrocarveol**'s aroma begins with its interaction with Olfactory Receptors (ORs), which are G protein-coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons in the nasal epithelium. The binding of an odorant molecule like dihydrocarveol induces a conformational change in the receptor, initiating a canonical signal transduction cascade. This process converts the chemical signal into an electrical signal that is transmitted to the brain.

The key steps are:

- Receptor Activation: **(-)-Dihydrocarveol** binds to a specific OR.
- G-Protein Coupling: The activated OR interacts with a heterotrimeric G-protein (G_{olf}). This causes the G_{olf} subunit to release GDP and bind GTP.
- Second Messenger Production: The activated G_{olf}-GTP complex stimulates adenylyl cyclase type III (ACIII), which converts ATP into cyclic adenosine monophosphate (cAMP).
- Ion Channel Gating: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

- Depolarization: The opening of CNG channels allows an influx of Na^+ and Ca^{2+} ions, depolarizing the neuron and generating an action potential. This signal is then relayed to the olfactory bulb and higher cortical areas for processing.



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Caption: Canonical olfactory signal transduction pathway.

Experimental Methodologies

The characterization of **(-)-Dihydrocarveol**'s aroma profile relies on sophisticated analytical and sensory techniques.

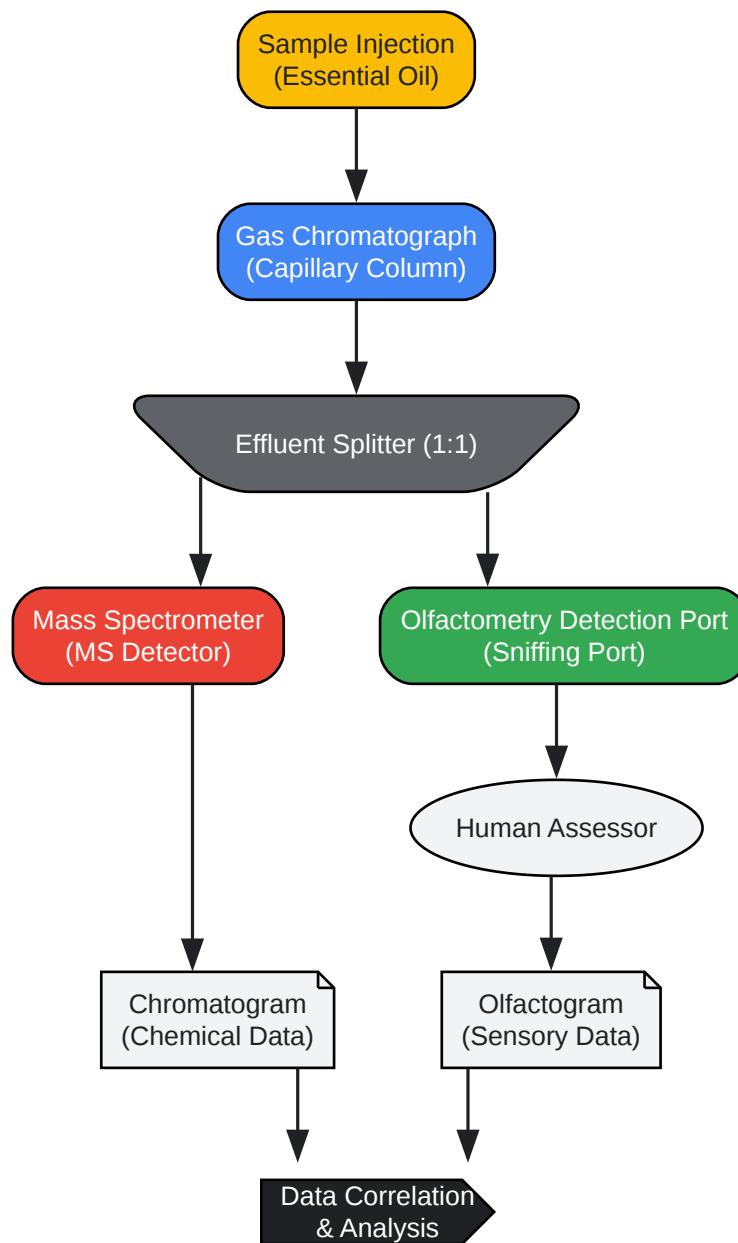
Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the high-resolution separation of gas chromatography with the sensitivity of the human nose as a detector.^[7] It allows researchers to pinpoint which specific volatile compounds in a complex mixture are responsible for the perceived aroma.

Detailed Protocol:

- **Sample Preparation:** The essential oil or extract containing **(-)-Dihydrocarveol** is diluted in an appropriate solvent (e.g., cyclohexane). For headspace analysis, the sample is placed in a vial and heated to release volatile compounds.^[7]
- **Injection & Separation:** A small volume of the prepared sample is injected into the GC. The instrument is equipped with a capillary column suitable for terpenoid analysis (e.g., a polar Carbowax or a non-polar SE-30/DB-HeavyWAX phase). A programmed temperature gradient (e.g., initial 50°C, ramp at 8-10°C/min to 240°C) is used to separate the compounds based on their boiling points and polarity.^{[7][8]}
- **Effluent Splitting:** At the end of the column, the effluent is split. Typically, a 1:1 ratio sends half of the eluate to a chemical detector like a Mass Spectrometer (MS) for identification and quantification, and the other half to a heated sniffing port (olfactometry detection port, ODP).^[7]
- **Olfactometry Detection:** A trained sensory panelist (or a panel of assessors, sequentially) sniffs the effluent from the ODP. The assessor records the retention time at which an odor is detected, describes its quality (e.g., "minty," "woody"), and often rates its intensity.

- Data Analysis: The resulting "olfactogram" is aligned with the chromatogram from the MS detector. This allows for the direct correlation of a specific chemical peak (identified as **(-)-Dihydrocarveol** or its isomers) with a perceived aroma. Techniques like Aroma Extract Dilution Analysis (AEDA) can be used, where the sample is serially diluted to determine the odor activity value (OAV) of each compound.



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Caption: Experimental workflow for Gas Chromatography-Olfactometry (GC-O).

Quantitative Descriptive Analysis (QDA)

QDA is a sensory evaluation method used to identify, describe, and quantify the sensory attributes of a product by a trained panel.[\[9\]](#)

Detailed Protocol:

- Panelist Selection & Screening: A group of 10-12 individuals is selected based on their sensory acuity, ability to verbalize perceptions, and commitment. They are screened for their ability to discriminate between different aroma stimuli.
- Lexicon Development: Over several training sessions, the panel leader (a facilitator) guides the panelists to develop a consensus vocabulary (lexicon) to describe the aroma attributes of **(-)-Dihydrocarveol** and related reference standards (e.g., menthol, carvone, spearmint oil).
[\[10\]](#)
- Training and Scaling: Panelists are trained to use an unstructured line scale (e.g., 15 cm) to rate the intensity of each attribute. The scale is anchored at the ends with terms like "weak" and "strong". Panelists practice by rating reference standards to calibrate their use of the scale.
- Product Evaluation: In individual booths under controlled conditions (e.g., consistent temperature, red lighting to mask color differences), panelists are presented with samples of **(-)-Dihydrocarveol** (e.g., diluted in a neutral carrier) in coded, randomized order. They independently rate the intensity of each attribute from the developed lexicon. Replicates are included to assess panelist reliability.
- Statistical Analysis: The data from the line scales are converted to numerical values. Statistical methods such as Analysis of Variance (ANOVA) are used to test for significant differences between products for each attribute. Multivariate techniques like Principal Component Analysis (PCA) can be used to visualize the relationships between samples and their sensory profiles. The results are often displayed graphically in a "spider web" or radar plot.

Conclusion

(-)-Dihydrocarveol is a chemically and sensorially complex monoterpenoid. Its characteristic cooling, spearmint-like aroma, enriched with woody and spicy notes, is a direct result of its molecular structure and isomeric composition. A thorough characterization of its olfactory properties requires a multi-faceted approach, combining instrumental analysis like GC-O with rigorous sensory evaluation methods such as QDA. Understanding the precise relationship between its individual stereoisomers and their corresponding sensory impact, as well as identifying the specific olfactory receptors with which they interact, remain key areas for future research. Such knowledge is invaluable for professionals in the flavor, fragrance, and pharmaceutical industries seeking to harness the unique sensory and potential biological activities of this compound.

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